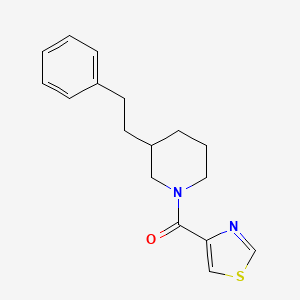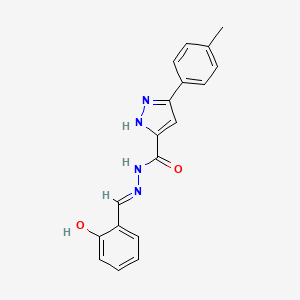![molecular formula C18H19BrClNO4 B6063828 2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6063828.png)
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BRD0705, is a novel small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exerts its anti-cancer effects by targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and thereby inhibiting the transcription of oncogenic genes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in animal models. Additionally, this compound has been found to modulate immune responses, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is its specificity for BET proteins, which minimizes off-target effects. Additionally, this compound has been found to be well-tolerated in animal models, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development and application of 2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential for the treatment of cancer and other diseases. Its specificity for BET proteins, ability to induce apoptosis, and modulation of immune responses make it a promising candidate for further development. However, further research is needed to optimize the synthesis method, elucidate the precise mechanism of action, and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-bromo-4-chlorophenol and 2-(3,4-dimethoxyphenyl)ethylamine followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer progression.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO4/c1-23-16-5-3-12(9-17(16)24-2)7-8-21-18(22)11-25-15-6-4-13(20)10-14(15)19/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNVLWSXQCNSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6063755.png)
![methyl 3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6063768.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6063775.png)

![N-cyclopentyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6063792.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6063806.png)
![6-[chloro(difluoro)methyl]-4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B6063810.png)
![methyl 4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6063812.png)
![6-(benzyloxy)-1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B6063825.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6063847.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-N-(4-pyridinylmethyl)-2-buten-1-amine](/img/structure/B6063853.png)